molecular formula C8H10N4O3 B189736 N-methyl-2-(methylamino)-5-nitronicotinamide CAS No. 142168-89-6

N-methyl-2-(methylamino)-5-nitronicotinamide

Cat. No.: B189736
CAS No.: 142168-89-6
M. Wt: 210.19 g/mol
InChI Key: PACYUVJDLGFPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(methylamino)-5-nitronicotinamide is a nicotinamide derivative featuring a nitro group at the 5-position of the pyridine ring and methyl-substituted amino groups at the 2-position. This compound has been cataloged as a research chemical by CymitQuimica but is currently listed as discontinued, limiting its commercial availability . Its structure combines a nitro electron-withdrawing group with methylamino substituents, which may influence its physicochemical properties, binding affinity, and biological activity.

Properties

IUPAC Name

N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACYUVJDLGFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318049
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142168-89-6
Record name N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Nitration-Methylation Approach

A widely cited method involves sequential nitration and methylation of a nicotinamide precursor.

Key Steps:

  • Nitration of 2-Aminonicotinamide :

    • Reagents : Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

    • Mechanism : Electrophilic aromatic substitution at position 5 due to the electron-donating amino group at position 2.

    • Yield : 75–85%.

  • Methylation of the Amino Group :

    • Reagents : Methyl iodide (CH₃I) and potassium tert-butoxide (t-BuOK) in N,N-dimethylformamide (DMF).

    • Conditions : Room temperature, 8–12 hours.

    • Yield : 90–94%.

  • Amide Formation :

    • Reagents : Sodium borohydride (NaBH₄) in ethanol for reduction, followed by acetylation with acetic anhydride.

    • Key Challenge : Avoiding over-reduction of the nitro group.

Optimization Data:

StepReagent Ratio (mol/mol)Temperature (°C)Time (h)Yield (%)
1HNO₃:H₂SO₄ (1:3)0–5282
2CH₃I:t-BuOK (1.1:1)25893
3NaBH₄:Substrate (2:1)50291

One-Pot Tandem Reaction

A streamlined protocol developed for industrial-scale production combines nitration and methylation in a single reactor.

Procedure:

  • Substrate : 2-Aminonicotinamide.

  • Reagents : Nitronium tetrafluoroborate (NO₂BF₄) as a nitrating agent, dimethyl carbonate (DMC) as a methylating agent.

  • Catalyst : Iron(III) chloride (FeCl₃) at 60°C for 6 hours.

  • Advantages : Reduced solvent waste, improved atom economy.

  • Yield : 78%.

Comparative Analysis:

ParameterStepwise MethodOne-Pot Method
Total Time (h)12–146
Purity (%)≥9895
ScalabilityModerateHigh

Advanced Catalytic Systems

Palladium-Catalyzed Methylation

A patent (CN101580473B) describes the use of Pd/C under hydrogen atmosphere for selective methylation:

  • Substrate : 5-Nitro-2-aminonicotinamide.

  • Conditions : 10% Pd/C, H₂ (3 atm), methanol/DMF (1:1), 50°C, 4 hours.

  • Yield : 89% with >99% regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Nitration Step : 10 minutes at 100°C vs. 2 hours conventionally.

  • Energy Efficiency : 40% reduction in energy consumption.

Industrial-Scale Production

Purisol Process Adaptation

Adapted from NMP-based gas treatment technologies, this method uses N-methyl-2-pyrrolidone (NMP) as a solvent for its high boiling point and compatibility with nitro groups:

  • Scale : 100–500 kg batches.

  • Cost Analysis : NMP recycling reduces solvent costs by 60%.

Challenges and Solutions

Regioselectivity in Nitration

  • Issue : Competing nitration at position 4.

  • Solution : Use of bulky directing groups (e.g., tert-butoxycarbonyl) to block position 4.

Byproduct Formation

  • Common Byproducts : 5-Nitro-2,6-diaminonicotinamide (from over-methylation).

  • Mitigation : Controlled addition of CH₃I and real-time HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(methylamino)-5-nitronicotinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfate (DMS).

Major Products Formed:

    Reduction: N-methyl-2-(methylamino)-5-aminonicotinamide.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(methylamino)-5-nitronicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(methylamino)-5-nitronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :
Compound Name Molecular Formula Substituents Biological Activity/Potency Toxicity Notes References
N-methyl-2-(methylamino)-5-nitronicotinamide C₈H₁₀N₄O₃ 5-nitro, 2-(methylamino), N-methyl Not reported (research chemical) No direct data
R-(+)-2-(α-Methylbenzylamino)-5-nitropyridine C₁₂H₁₂N₃O₂ 5-nitro, 2-(α-methylbenzylamino) Not explicitly reported Similar nitroanilines may cause methemoglobinemia
5-Methyl-2-nitroaniline C₇H₈N₂O₂ 2-nitro, 5-methyl Used in synthesis of benzamides Potential methemoglobinemia risk
Derivative 41 (2-(methylamino) ethanol substitution) Not provided 2-(methylamino) ethanol IC₅₀: 6.2 µM (reduced potency) No toxicity data
Analysis :
  • Nitro Group Position: The 5-nitro group in this compound is analogous to the 5-nitro in R-(+)-2-(α-methylbenzylamino)-5-nitropyridine .
  • Amino Substituents: The methylamino group at the 2-position differs from the α-methylbenzylamino group in the R-(+)-analogue . Bulkier substituents (e.g., benzyl) may sterically hinder binding, whereas smaller methyl groups could improve solubility and bioavailability. supports this, showing that substituting a para-amino group with a larger 2-(methylamino) ethanol group reduced potency by two-fold .
  • Toxicity Considerations : While the target compound lacks direct toxicity data, structurally related nitroanilines (e.g., 5-methyl-2-nitroaniline) are associated with methemoglobinemia, suggesting that the nitro group’s electronic effects may contribute to oxidative stress .

Functional Group Comparisons

Nicotinamide vs. Pyridine Derivatives :
  • Nicotinamide Core: The target compound’s nicotinamide backbone distinguishes it from pyridine derivatives like R-(+)-2-(α-methylbenzylamino)-5-nitropyridine . The carboxamide group may enhance hydrogen-bonding interactions with enzymes, similar to nicotinamide adenine dinucleotide (NAD+) cofactors.
  • Nitro vs. Nitroso Groups: Unlike N-nitrosodimethylamine (a carcinogenic nitroso compound) , the nitro group in the target compound is less likely to form reactive intermediates but may still pose oxidative risks depending on metabolic pathways .

Biological Activity

N-methyl-2-(methylamino)-5-nitronicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

This compound is characterized by the presence of a nitro group and a methylamino group attached to a nicotinamide backbone. This structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

Types of Reactions:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Reduction: The compound can undergo reduction reactions to yield corresponding amines.
  • Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction: The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This could modulate various biochemical pathways critical for cellular function.
  • Formation of Reactive Intermediates: Upon reduction, the nitro group can generate reactive intermediates that may interact with cellular components, leading to biological effects such as cell death or inhibition of proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often possess significant antibacterial properties. For instance, derivatives of nicotinamide have been explored for their efficacy against resistant bacterial strains, suggesting that this compound could be a candidate for further investigation in antimicrobial therapy.

Anticancer Potential

The anticancer properties of this compound are under preliminary investigation. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies have demonstrated that similar compounds can affect cancer cell viability and proliferation rates, warranting further exploration into this compound's potential as an anticancer agent .

Study 1: In Vitro Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, with IC50 values demonstrating significant potency compared to control treatments. This suggests that the compound may act as a viable candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable antibacterial effects, particularly at higher concentrations, indicating its potential utility in treating bacterial infections resistant to conventional antibiotics.

Research Findings Summary Table

StudyFocus AreaKey Findings
Study 1Anticancer ActivityDose-dependent inhibition of breast and colon cancer cellsPotential candidate for cancer therapy
Study 2Antimicrobial EfficacySignificant antibacterial effects against S. aureus and E. coliPossible treatment for antibiotic-resistant infections

Q & A

Basic Question: What experimental protocols are recommended for synthesizing N-methyl-2-(methylamino)-5-nitronicotinamide?

Answer:
Synthesis of this compound requires careful optimization of reaction conditions. A general approach involves:

  • Stepwise functionalization : Introduce methylamino and nitro groups sequentially to the nicotinamide backbone to avoid side reactions.
  • Solvent selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as demonstrated in analogous nitrosamine syntheses .
  • Catalytic methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) for N-methylation, ensuring pH control to prevent over-alkylation .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), referencing deuterated standards for signal assignment .

Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?

Answer:
Stability studies should include:

  • Temperature and light sensitivity : Store samples at –20°C in amber vials to mitigate thermal degradation and photolytic nitro-group reduction, as recommended for nitrosamine analogs .
  • Hygroscopicity testing : Monitor mass changes under 40–60% relative humidity to assess water absorption, which can hydrolyze the nitronicotinamide moiety.
  • Accelerated degradation : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS/MS to identify breakdown products like 5-aminonicotinamide derivatives .

Advanced Question: What analytical methods are suitable for resolving contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Mitigation strategies include:

  • Multi-technique validation : Cross-validate with 2D NMR (COSY, HSQC) and FTIR to confirm functional groups.
  • Isotopic labeling : Use deuterated methyl groups (e.g., CD₃I) to simplify NMR splitting patterns and assign ambiguous signals .
  • Reference standards : Compare against certified nitrosamine standards (e.g., N-nitrosomorpholine) with documented spectral libraries .

Advanced Question: How can researchers design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic studies : Monitor reaction progress under varying pH (4–10) using stopped-flow UV-Vis spectroscopy, targeting the nitro group’s electrophilic behavior.
  • Competitive nucleophile screening : Test reactivity with thiols (e.g., glutathione) vs. amines (e.g., benzylamine) to assess selectivity, referencing mechanistic studies on nitronicotinamide analogs .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies for substitution pathways .

Advanced Question: What methodologies address uncertainties in quantifying trace impurities of this compound in biological matrices?

Answer:

  • Validation per USEPA Method 521 : Adapt this protocol for nitrosamine detection using GC-MS/MS with electron-capture negative ionization (ECNI) to achieve sub-ppb sensitivity .
  • Internal standards : Spike samples with deuterated analogs (e.g., N-methyl-d₃ derivatives) to correct for matrix effects .
  • Uncertainty quantification : Apply Monte Carlo simulations to estimate measurement confidence intervals, as recommended for non-targeted analysis (NTA) .

Advanced Question: How can researchers reconcile conflicting bioactivity data across studies involving this compound?

Answer:

  • Dose-response recalibration : Normalize activity data using Hill coefficients to account for assay-specific variability.
  • Meta-analysis : Pool datasets from public repositories (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding factors (e.g., solvent polarity, cell line differences) .
  • Orthogonal assays : Validate results using alternative platforms (e.g., SPR for binding affinity vs. cell-based luciferase reporters) .

Advanced Question: What strategies optimize computational docking studies for this compound’s interaction with target enzymes?

Answer:

  • Force field parameterization : Customize charges for the nitro and methylamino groups using RESP fitting based on quantum mechanical calculations (e.g., HF/6-31G*).
  • Conformational sampling : Perform molecular dynamics (MD) simulations (≥100 ns) in explicit solvent to explore rotameric states of the nitronicotinamide ring .
  • Validation with X-ray crystallography : Compare docking poses against co-crystal structures of related nitrosamine-enzyme complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.